4-[4-(4-chlorobenzoyl)phenoxy]butanoicacid
Description
4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid is a synthetic organic compound characterized by a phenoxy group substituted with a 4-chlorobenzoyl moiety and linked to a butanoic acid chain. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.5) and a pKa of ~4.2 for the carboxylic acid group, influencing its solubility and bioavailability. The compound’s primary applications lie in pharmaceutical research, particularly as a precursor or analog of fibrate-class drugs targeting lipid metabolism .
Properties
IUPAC Name |
4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c18-14-7-3-12(4-8-14)17(21)13-5-9-15(10-6-13)22-11-1-2-16(19)20/h3-10H,1-2,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPFLRHLYAWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzoic acid, followed by esterification with butanoic acid . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid)
- Structural Differences: Fenofibric acid replaces the butanoic acid chain with a 2-methylpropanoic acid group, introducing branching that reduces rotational flexibility (Figure 1).
- Pharmacological Impact: The methyl group enhances metabolic stability, increasing its half-life (t½ = 20–24 hours) compared to the unbranched butanoic acid chain in the target compound (t½ = ~12 hours) .
- Activity: Fenofibric acid is a potent peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, lowering triglycerides by 40–50% at 50–100 mg/day doses. In contrast, 4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid shows weaker PPAR-α binding (IC₅₀ = 1.2 μM vs. 0.3 μM for fenofibric acid) .
| Parameter | 4-[4-(4-Chlorobenzoyl)phenoxy]butanoic Acid | Fenofibric Acid |
|---|---|---|
| logP | 3.5 | 4.1 |
| pKa | 4.2 | 3.9 |
| PPAR-α IC₅₀ (μM) | 1.2 | 0.3 |
| Half-life (hours) | ~12 | 20–24 |
Table 1 : Key physicochemical and pharmacological comparisons .
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)
- Structural Differences: MCPB lacks the benzoyl group, featuring a 4-chloro-2-methylphenoxy substituent directly attached to butanoic acid.
- Functional Impact : The absence of the benzoyl group diminishes aromatic stacking interactions, reducing affinity for mammalian targets. Instead, MCPB acts as an herbicide, inhibiting auxin transport in plants (ED₅₀ = 0.8 ppm) .
- Solubility : MCPB’s aqueous solubility (120 mg/L at 25°C) is higher than the target compound (45 mg/L), attributed to reduced lipophilicity (logP = 2.9 vs. 3.5) .
4-(4-Chlorophenoxy)butanoic Acid
- Conformational Analysis : X-ray crystallography reveals a twisted carboxyl group orientation (HO—C(O)—CH₂—CH₂ torsion angle = 161.6°) compared to the near-planar conformation in the target compound (torsion angle = 174.7°) .
- Biological Activity: The planar conformation of 4-[4-(4-chlorobenzoyl)phenoxy]butanoic acid enhances PPAR-α binding, while 4-(4-chlorophenoxy)butanoic acid lacks significant lipid-modulating effects .
Process-Related Impurities: Methyl and Ethyl Esters
- Synthetic Byproducts: Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time = 0.65) and ethyl analogs (retention time = 0.80) are common impurities during fibrate synthesis .
- Regulatory Limits : The USP42 standard permits ≤0.2% total impurities for pharmaceutical-grade compounds, necessitating stringent purification for the target acid .
Key Research Findings
- Metabolic Stability: The butanoic acid chain in the target compound undergoes faster β-oxidation than fenofibric acid’s branched chain, necessitating prodrug strategies for sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
